Cas no 338398-95-1 (5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate)

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
-
- MDL: MFCD00172528
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 164348-500mg |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate |
338398-95-1 | 500mg |
$918.00 | 2023-09-11 | ||
Matrix Scientific | 164348-1g |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate |
338398-95-1 | 1g |
$1836.00 | 2023-09-11 | ||
Ambeed | A901361-1g |
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate |
338398-95-1 | 90% | 1g |
$611.0 | 2024-04-19 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00880469-1g |
5-Methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate |
338398-95-1 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
Matrix Scientific | 164348-5g |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate |
338398-95-1 | 5g |
$7343.00 | 2023-09-11 | ||
abcr | AB579787-1g |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate; . |
338398-95-1 | 1g |
€1312.80 | 2024-08-02 | ||
A2B Chem LLC | AI83360-10mg |
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate |
338398-95-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI83360-5mg |
5-methyl-2-(pyridin-3-yl)-1,3-thiazol-4-yl 2,4-dichlorobenzoate |
338398-95-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
TRC | M149440-50mg |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate |
338398-95-1 | 50mg |
$ 380.00 | 2022-06-02 | ||
abcr | AB579787-1 g |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate; . |
338398-95-1 | 1g |
€1,312.80 | 2023-03-20 |
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate 関連文献
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylateに関する追加情報
Introduction to 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate (CAS No. 338398-95-1) and Its Applications in Modern Chemical Biology
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, identified by the CAS number 338398-95-1, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the thiazole and pyridine derivatives class, which are well-known for their broad spectrum of biological activities. The presence of multiple heterocyclic rings and functional groups, such as the methyl, pyridinyl, and thiazolyl moieties, along with the 2,4-dichlorobenzenecarboxylate substituent, endows this molecule with distinct chemical and biological properties that make it a promising candidate for further investigation.
The synthesis and characterization of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate involve sophisticated organic chemistry techniques, including multi-step reactions such as condensation, cyclization, and functional group transformations. The precise arrangement of the substituents on the core scaffold is critical for achieving the desired biological activity. Advanced spectroscopic methods, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are employed to confirm the structural integrity of the compound. Additionally, computational chemistry approaches, including molecular docking and quantum mechanical calculations, have been utilized to predict the binding interactions of this compound with potential biological targets.
Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. Thiazole derivatives, in particular, have shown remarkable efficacy in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate molecule exemplifies this trend by incorporating multiple pharmacologically relevant motifs. Studies have demonstrated that the pyridinyl group can enhance binding affinity to certain enzymes and receptors, while the thiazolyl moiety contributes to stability and bioavailability. The 2,4-dichlorobenzenecarboxylate group further modulates the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
In vitro studies have begun to unravel the potential biological activities of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate. Initial assays have revealed promising results in inhibiting specific enzymes associated with inflammatory pathways. The compound's ability to modulate these pathways suggests its potential as a lead molecule for developing novel therapeutics targeting chronic inflammatory diseases. Furthermore, preliminary cytotoxicity assays indicate that this compound exhibits selective toxicity towards certain cancer cell lines without significant toxicity to healthy cells. This selectivity is a critical factor in drug development and underscores the importance of structure-activity relationship (SAR) studies to optimize potency and minimize side effects.
The integration of machine learning and artificial intelligence (AI) has revolutionized drug discovery by enabling rapid screening and optimization of candidate compounds. Predictive models based on large datasets of known bioactive molecules have been developed to identify potential hits like 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate. These models leverage patterns in chemical structures and biological responses to forecast new leads with desired properties. By combining traditional wet-lab experimentation with computational predictions, researchers can accelerate the discovery process significantly. This interdisciplinary approach has already led to several breakthroughs in identifying novel therapeutic agents.
Future directions for research on 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate include exploring its mechanism of action in greater detail. Understanding how this compound interacts with biological targets at a molecular level will provide insights into its therapeutic potential and guide further modifications for improved efficacy. Additionally, preclinical studies are necessary to assess its safety profile and pharmacokinetic properties before moving into human clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients.
The development of novel pharmaceuticals remains one of the most challenging yet rewarding endeavors in modern science. Compounds like 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate represent a testament to the ingenuity of synthetic chemists and medicinal biologists in creating molecules with tailored biological activities. As our understanding of disease mechanisms continues to evolve,so too does our ability to design molecules that can modulate these processes effectively. The continued exploration of heterocyclic derivatives will undoubtedly yield more breakthroughs in medicine,offering hope for improved treatments across a wide range of diseases.
338398-95-1 (5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate) Related Products
- 1040672-41-0(1-(2-fluorophenyl)-3-{3-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]propyl}urea)
- 473566-88-0(1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride)
- 1504345-25-8(N-(pentan-3-yl)-5,6,7,8-tetrahydroquinolin-8-amine)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 886956-14-5(1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)
- 547-63-7(Methyl isobutyrate)
- 125764-79-6(4-isocyanopyridine)
- 57118-65-7(2-propyl-1H-Imidazole-5-ethanamine)
- 2877670-30-7(Tert-butyl 4-(4,6-dihydroxypyrimidin-2-yl)piperidine-1-carboxylate)
- 1432680-83-5(2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate)
